[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate
Overview
Description
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate is a complex organic compound that features a chromenone core linked to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate typically involves multiple steps, starting with the preparation of the chromenone core This can be achieved through the condensation of an appropriate phenol with a suitable aldehyde under acidic conditions to form the chromenone structure
The final step involves the esterification of the chromenone derivative with 4-chloro-3-nitrobenzoic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals and other organic molecules makes it useful in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The nitro and chloro groups can participate in redox reactions and nucleophilic substitutions, respectively, altering the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Shares the nitro and chloro substituents but lacks the chromenone core.
3-(4-Ethylphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Methyl 4-chloro-3-nitrobenzoate: Similar benzoate moiety but with a methyl ester instead of the chromenone ester.
Uniqueness
The uniqueness of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate lies in its combination of a chromenone core with a substituted benzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO7/c1-2-14-3-6-16(7-4-14)32-22-13-31-21-12-17(8-9-18(21)23(22)27)33-24(28)15-5-10-19(25)20(11-15)26(29)30/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYZJEIMUUPANC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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